N-[2-oxo-2-(thiophen-2-yl)ethyl]-5-(phenoxymethyl)furan-2-carboxamide
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Description
N-[2-oxo-2-(thiophen-2-yl)ethyl]-5-(phenoxymethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H15NO4S and its molecular weight is 341.38. The purity is usually 95%.
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Biological Activity
N-[2-oxo-2-(thiophen-2-yl)ethyl]-5-(phenoxymethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring, a thiophene moiety, and an amide functional group, which are crucial for its biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities through different mechanisms:
- Antimicrobial Activity : Compounds containing furan and thiophene rings have shown significant antimicrobial properties. The electron-withdrawing nature of the thiophene enhances the reactivity of the compound against microbial targets.
- Anticancer Activity : Several derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the phenoxymethyl group is associated with increased cytotoxicity against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as xanthine oxidase and urease, which are implicated in various diseases including gout and certain cancers.
Structure-Activity Relationship (SAR)
The SAR studies of this compound suggest that modifications in the thiophene and furan rings can significantly affect biological activity:
Modification | Effect on Activity |
---|---|
Substitution on the thiophene ring | Increased potency against bacterial strains |
Alteration of the phenoxymethyl group | Enhanced cytotoxicity in cancer cells |
Variation in the carboxamide group | Changes in enzyme inhibition efficiency |
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, showcasing their potential as alternative antimicrobial agents.
2. Anticancer Efficacy
In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase, which was confirmed by flow cytometry analysis.
3. Enzyme Inhibition Studies
The compound was tested for its ability to inhibit xanthine oxidase activity. Results showed an IC50 value comparable to established inhibitors, suggesting its potential use in treating conditions like gout.
Properties
IUPAC Name |
N-(2-oxo-2-thiophen-2-ylethyl)-5-(phenoxymethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-15(17-7-4-10-24-17)11-19-18(21)16-9-8-14(23-16)12-22-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRAECDOSQDGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.